molecular formula C13H16N4 B1302026 N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine CAS No. 220844-79-1

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Cat. No. B1302026
M. Wt: 228.29 g/mol
InChI Key: AYLAFPRFEFNRSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various organic chemistry techniques. For instance, a novel compound with a pyrimidine moiety was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another synthesis approach for a different pyrimidine derivative was reported through a multi-step process involving condensation reactions and chlorination . These methods indicate that the synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine would likely involve similar strategies, such as condensation reactions with appropriate precursors.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . These techniques provide information on the bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure of a related compound was determined to belong to the triclinic space group with specific unit-cell parameters . Such detailed structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. The reactivity of these compounds can be explored through their interaction with other molecules. For instance, one study demonstrated the interaction between a synthesized pyrimidine derivative and double-stranded DNA (dsDNA), where the compound bound to the minor groove of DNA . Another study described the thermal reactions of a pyrimidine N-oxide with different nucleophiles, leading to the formation of various products . These findings suggest that N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine could also exhibit interesting reactivity, potentially useful in biological or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and electronic properties. For example, the HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, can be calculated using density functional theory (DFT) to predict the reactivity of the compound . Additionally, the solubility, melting point, and stability of the compound can be influenced by its molecular structure, as seen in the case of other pyrimidine derivatives . These properties are essential for determining the compound's suitability for various applications, such as pharmaceuticals or materials.

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry .
    • Method : This work shows the synthesis under microwave irradiation of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .
    • Results : Compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
  • Antimicrobial and Anthelmintic Evaluations

    • Field : Pharmacology
    • Application : Azo dye ligand N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide has been synthesized and evaluated for its antimicrobial and anthelmintic activities .
    • Method : The ligand was synthesized by diazotization of 4amino-N-(4, 6dimethylpyrimidin-2-yl) benzenesulfonamide and coupled with coupling compound, naphthalenol .
    • Results : The azo dye and its complexes have been screened for their in vitro antimicrobial activities against some bacterial stains and fungal strains by disc diffusion method. The results showed that, the presence of metal causes more inhibition .
  • Corrosion Inhibitor for Mild Steel

    • Field : Applied Electrochemistry
    • Application : N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide has been studied as an effectual corrosion inhibitor for mild steel in hydrochloric acid .
    • Method : The structures of the ligand and metal complexes were confirmed by spectroscopic studies .
    • Results : The study was published in Applied Electrochemistry and Metal Corrosion Protection .
  • Corrosion Inhibitor for Mild Steel

    • Field : Applied Electrochemistry
    • Application : N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide has been investigated and has proved its effectuality in corrosion inhibition for mild steel in aqueous hydrochloric acid by experimental and computational studies .
    • Method : The inhibitory efficacy had increased appreciably with increased concentration of the compound .
    • Results : The electrochemical techniques employed were impedance spectroscopy and potentiodynamic polarization. Surface analysis of mild steel was carried out through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) .
  • Synthesis of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

    • Field : Medicinal Chemistry
    • Application : This compound is synthesized using the method reported by Aihua et al. with some modifications .
    • Method : Microwave irradiation of the mixture of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride, acetylacetone, and triethylamine (TEA) in isopropanol .
    • Results : The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
  • Synthesis of Sulfonamide-based Hydrogels

    • Field : Polymer Chemistry
    • Application : Sulfonamide-containing linear copolymers were synthesized via copolymerization of N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide (SAM) and N,N′-dimethylacrylamide (DMAAm) via free-radical polymerization .
    • Method : The copolymerization was carried out at room temperature using redox initiators .
    • Results : The details of the results are not available in the source .
  • Corrosion Inhibitor for Mild Steel

    • Field : Applied Electrochemistry
    • Application : N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide has been investigated and has proved its effectuality in corrosion inhibition for mild steel in aqueous hydrochloric acid by experimental and computational studies .
    • Method : The inhibitory efficacy had increased appreciably with increased concentration of the compound .
    • Results : The electrochemical techniques employed were impedance spectroscopy and potentiodynamic polarization. Surface analysis of mild steel was carried out through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) .
  • Synthesis of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

    • Field : Medicinal Chemistry
    • Application : This compound is synthesized using the method reported by Aihua et al. with some modifications .
    • Method : Microwave irradiation of the mixture of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride, acetylacetone, and triethylamine (TEA) in isopropanol .
    • Results : The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
  • Synthesis of pH-sensitive Sulfonamide-based Hydrogels

    • Field : Polymer Chemistry
    • Application : Sulfonamide-containing linear copolymers were synthesized via copolymerization of N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide (SAM) and N,N′-dimethylacrylamide (DMAAm) via free-radical polymerization at room temperature using redox initiators .
    • Method : The copolymerization was carried out at room temperature using redox initiators .
    • Results : The details of the results are not available in the source .

Safety And Hazards

The safety and hazards of “N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine” are not explicitly provided in the search results. However, related compounds have been studied for their safety and hazards131415.


Future Directions

The future directions for the study of “N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine” are not explicitly provided in the search results. However, related compounds have been studied for their potential applications166.


Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and studies are needed to gain a complete understanding of this compound.


properties

IUPAC Name

4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLAFPRFEFNRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370707
Record name N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

CAS RN

220844-79-1
Record name N1-(4,6-Dimethyl-2-pyrimidinyl)-N1-methyl-1,4-benzenediamine
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Record name N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine
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Record name N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine
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